N-(1-Adamantylcarbonyl)-N'-phenylthiourea
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Overview
Description
N-(1-Adamantylcarbonyl)-N’-phenylthiourea is a chemical compound with a unique structure. It belongs to the class of synthetic cannabinoids and has been identified as a designer drug in illegal products sold in Japan
Chemical Formula: C20H24N2OS
IUPAC Name: N-(1-adamantylcarbonyl)-N’-phenylthiourea
Preparation Methods
The synthetic routes for N-(1-Adamantylcarbonyl)-N’-phenylthiourea involve the following steps:
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Formation of Adamantylcarbonyl Isocyanate
- The adamantylcarbonyl isocyanate is synthesized from adamantane-1-carbonyl chloride and ammonium carbonate.
- The reaction occurs under anhydrous conditions, typically using a solvent like dichloromethane or chloroform.
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Reaction with Phenylthiourea
- The adamantylcarbonyl isocyanate reacts with phenylthiourea to form N-(1-Adamantylcarbonyl)-N’-phenylthiourea.
- This reaction proceeds at room temperature and is typically carried out in an organic solvent (e.g., acetone or ethyl acetate).
Chemical Reactions Analysis
N-(1-Adamantylcarbonyl)-N’-phenylthiourea can undergo various chemical reactions:
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Hydrolysis
- The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiourea.
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Oxidation
- Oxidation of the thiourea moiety can lead to the formation of sulfoxides or sulfones.
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Reduction
- Reduction of the carbonyl group can yield the corresponding alcohol.
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Substitution
- Substitution reactions can occur at the adamantyl or phenyl groups.
Scientific Research Applications
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Medicinal Chemistry
- It may exhibit cannabinoid receptor activity, making it relevant for research in neuropharmacology and pain management.
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Biological Studies
- Researchers investigate its effects on cell signaling pathways and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action remains to be fully elucidated. it likely involves interactions with cannabinoid receptors (CB1 and CB2) or other molecular targets.
Comparison with Similar Compounds
N-(1-Adamantylcarbonyl)-N’-phenylthiourea stands out due to its adamantyl group and unique structure. Similar compounds include other synthetic cannabinoids like JWH-018, AM-1220, and AM-2233 .
Properties
Molecular Formula |
C18H22N2OS |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(phenylcarbamothioyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C18H22N2OS/c21-16(20-17(22)19-15-4-2-1-3-5-15)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2,(H2,19,20,21,22) |
InChI Key |
AMCCYURXYYBUCV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(=S)NC4=CC=CC=C4 |
Origin of Product |
United States |
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